(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one
Overview
Description
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone is a synthetic compound known for its role as an analog of Tetrahydrolipstatin. It is also referred to as Orlistat USP Related Compound A. This compound is significant in the field of medicinal chemistry due to its inhibitory effects on the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG), making it an important intermediate in the preparation of Orlistat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone involves several steps. One common method includes the reaction of hexyl bromide with a suitable tridecyl alcohol derivative under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization reactions to form the oxetanone ring. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of (3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxetanone ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The hexyl and tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its inhibitory effects on the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG).
Medicine: Plays a role in the development of drugs like Orlistat, which is used to treat obesity by inhibiting the absorption of dietary fats.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by inhibiting the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition is achieved through the interaction with specific enzymes involved in the hydrolysis process, thereby preventing the breakdown of 2-AG and maintaining its physiological effects. The molecular targets include enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
Properties
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2R)-2-hydroxytridecyl]oxetan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOUWOFYULUWNE-HKBOAZHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146800 | |
Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104872-06-2 | |
Record name | (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104872-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-3-hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 104872-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXYL-4-((R)-2-HYDROXYTRIDECYL)-2-OXETANONE, (3S,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJV8QU12YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the specific stereochemistry (3S,4S,R) in the target molecule (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone?
A: While the provided research papers [, ] focus primarily on the synthetic methodology, the specific stereochemistry of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone suggests its potential relevance to biological systems. Many natural products and pharmaceuticals exhibit specific stereochemistry, influencing their interactions with biological targets like enzymes or receptors. Further research would be needed to investigate if this specific isomer possesses unique biological activities compared to other stereoisomers.
Q2: Can you elaborate on the role of Lewis acid catalysts in the synthesis described in the papers?
A: The papers describe the use of a Lewis acid catalyst in the step involving the reaction between the products obtained from steps a) and b) to form a substance represented by formula (VII) [, ]. Lewis acids are known to facilitate various organic reactions by acting as electron pair acceptors. In this specific case, further investigation is needed to determine the exact mechanism of action of the Lewis acid catalyst and its influence on the reaction yield and selectivity.
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